molecular formula C23H20N2O5 B11476909 N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11476909
M. Wt: 404.4 g/mol
InChI Key: LJZYWIMOKLQZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide group linked to a benzoxazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzoxazole ring through a cyclization reaction of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative. The 3,4,5-trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the benzoxazole derivative with benzoyl chloride to form the benzamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells. The compound also affects various signaling pathways, including the ERK2 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C23H20N2O5/c1-27-19-11-15(12-20(28-2)21(19)29-3)23-25-17-13-16(9-10-18(17)30-23)24-22(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,24,26)

InChI Key

LJZYWIMOKLQZNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.